4-(Imidazo[1,2-A]pyridin-7-YL)morpholine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

4-(Imidazo[1,2-A]pyridin-7-YL)morpholine (CAS 1036761-88-2) is a nitrogen-containing fused heterocycle that combines an imidazo[1,2-a]pyridine core with a pendant morpholine ring at the 7-position. The compound has a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B11898778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Imidazo[1,2-A]pyridin-7-YL)morpholine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC3=NC=CN3C=C2
InChIInChI=1S/C11H13N3O/c1-3-14-4-2-12-11(14)9-10(1)13-5-7-15-8-6-13/h1-4,9H,5-8H2
InChIKeyOEVQSCSPTOWUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Imidazo[1,2-A]pyridin-7-YL)morpholine for Research & Procurement: Core Identity and Scaffold Context


4-(Imidazo[1,2-A]pyridin-7-YL)morpholine (CAS 1036761-88-2) is a nitrogen-containing fused heterocycle that combines an imidazo[1,2-a]pyridine core with a pendant morpholine ring at the 7-position . The compound has a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a 'privileged structure' in medicinal chemistry, with four drugs on the market and broad utility in kinase inhibition, CNS disorders, and anti-infectives . The morpholine moiety introduces distinct electronic and solubility properties that differentiate this compound from other amine-substituted or regioisomeric imidazopyridines.

Why Imidazopyridine Regioisomers and Alternative Amines Cannot Simply Replace 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine


The imidazo[1,2-a]pyridine scaffold exhibits strong regiochemical dependence in both reactivity and biological target engagement. Electrophilic substitution occurs preferentially at C-3, and if blocked, at C-5, while the 7-position remains relatively deactivated toward electrophilic attack [1]. Substituting a morpholine at the 7-position versus the 6- or 8-position thus yields distinct electronic profiles and coupling reactivity in cross-coupling reactions . Furthermore, replacing the morpholine ring with piperidine or pyrrolidine alters the basicity of the pendant amine by approximately 2–3 pKa units [2], which can shift the protonation state at physiological pH and influence solubility, permeability, and off-target binding. These differences are quantitative and predictable, making generic replacement without experimental validation scientifically unsound. The evidence below substantiates these points with measured or computed data.

Head-to-Head Quantitative Evidence: 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine vs. Closest Analogs


Regioisomeric Reactivity: 7-YL Morpholine vs. 6-YL and 8-YL Substitution in Palladium-Catalyzed Cross-Coupling

The 7-chloro-8-iodo and 8-chloro-7-iodo imidazo[1,2-a]pyridine regioisomers exhibit fully regioselective iodine substitution in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, while the chlorine atom at the alternative position remains inert under identical conditions [1]. This demonstrates that the electronic environment at the 7-position is distinct from the 8-position, with the iodine-bearing position reacting first exclusively. When a morpholine is installed at the 7-position, the electron-donating effect of the morpholine nitrogen further modulates the ring electronics, creating a reactivity profile that cannot be replicated by a 6- or 8-morpholine regioisomer. No data exists to suggest that 6-yl or 8-yl morpholine analogs would exhibit identical cross-coupling yields or selectivity under comparable conditions.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Amine Basicity: Morpholine vs. Piperidine Substitution at the 7-Position

The morpholine ring has a conjugate acid pKa approximately 2.8 units lower than piperidine (morpholine free base pKa ≈ 8.3; piperidine ≈ 11.1) due to the electron-withdrawing inductive effect of the ring oxygen [1][2]. At physiological pH 7.4, a morpholine-substituted compound is predominantly neutral, whereas a piperidine analog would be >99% protonated. This differential ionization directly impacts aqueous solubility, membrane permeability, and potential for CNS penetration. While direct pKa measurements for 4-(imidazo[1,2-a]pyridin-7-yl)morpholine are not publicly available, the pKa of the pendant morpholine is expected to fall near the literature range of 7.5–8.5 based on the electron-donating effect of the imidazopyridine ring.

Physicochemical Properties Drug Design Solubility

Commercial Purity Specifications: 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine vs. Generic Imidazopyridine Building Blocks

Commercially available 4-(imidazo[1,2-a]pyridin-7-yl)morpholine is offered at guaranteed purity levels of NLT 98% (MolCore) and 97% (CheMenu) . By comparison, many generic imidazopyridine building blocks are supplied at 95% purity, representing a 2–3% absolute purity advantage that translates to a 40–60% reduction in total impurity burden (from 5% to 2–3% total impurities). This purity differential is meaningful for lead optimization and preclinical candidate synthesis, where unidentified impurities can confound biological assay interpretation and complicate downstream purification.

Chemical Procurement Quality Control Building Blocks

Hydrogen Bond Acceptor Capacity: Morpholine Oxygen vs. Piperidine/Pyrrolidine Analogs

The morpholine ring contributes a dual hydrogen bond acceptor system: the tertiary nitrogen (HBA) and the ether oxygen (HBA), yielding two potential HBA sites per morpholine unit . In contrast, piperidine offers only one HBA (the nitrogen), and pyrrolidine offers one HBA with different geometry. This additional oxygen-mediated hydrogen bonding capacity can enhance aqueous solubility and target protein engagement. While direct solubility data for the target compound are not published, the morpholine moiety is well-established to improve solubility of heterocyclic scaffolds by 0.5–1.0 log units compared to piperidine analogs in matched molecular pair analyses [1].

Structure-Based Drug Design Molecular Recognition Solubility

Optimal Application Scenarios for 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Exploiting Morpholine-Mediated Solubility and Selectivity

The imidazo[1,2-a]pyridine core is a recognized ATP-mimetic hinge binder in kinase drug discovery [1]. The 7-morpholine substituent provides a vector for extending into the solvent-exposed region of the kinase pocket, where the morpholine oxygen can engage in water-mediated hydrogen bonds with the ribose pocket or DFG motif residues. Compared to a piperidine analog (which would be protonated and potentially clash with the hydrophobic back pocket), the morpholine variant maintains a neutral charge at physiological pH (pKa ≈ 8.3 vs. 11.1 for piperidine) [2], reducing the desolvation penalty and improving binding thermodynamics. Medicinal chemists synthesizing imidazopyridine-based kinase libraries should prioritize the 7-morpholine building block for compounds targeting kinases with a solvent-exposed hydrogen bond acceptor opportunity (e.g., Aurora kinases, CDKs, GSK-3β) [3].

CNS-Penetrant Probe Synthesis: Leveraging Reduced Basicity for Blood-Brain Barrier Permeability

For CNS drug discovery programs, the reduced basicity of morpholine (pKa ≈ 8.3) versus piperidine (pKa ≈ 11.1) is critical: at blood pH (7.4), the morpholine-substituted compound is predominantly neutral, facilitating passive diffusion across the blood-brain barrier [1]. The imidazo[1,2-a]pyridine scaffold itself has demonstrated CNS activity in marketed drugs (zolpidem, alpidem) [2]. The 7-morpholine variant combines the CNS-validated core with a solubility-enhancing, low-basicity amine, making it an ideal building block for neuroscience target families such as GABA-A receptors, PDE10A, and monoamine transporters. Procurement teams supporting CNS programs should specify the 7-morpholine regioisomer explicitly, as the 6- or 8-substituted analogs would alter the vector of the pendant amine and potentially disrupt target engagement.

Fragment-Based Drug Discovery (FBDD): A Compact, Rule-of-Three Compliant Scaffold

With a molecular weight of 203.24 g/mol, 2 hydrogen bond acceptors, and a computed logP of approximately 1.95 [1], 4-(imidazo[1,2-a]pyridin-7-yl)morpholine complies with the Rule of Three for fragment-based screening (MW < 300, logP ≤ 3, HBA ≤ 4, HBD ≤ 3). The imidazopyridine core provides UV-detectable chromophore properties for LC-MS-based fragment screening, while the morpholine oxygen offers a potential hydrogen bond anchor for initial binding. Compared to larger, more lipophilic piperidine analogs, the morpholine fragment is expected to exhibit higher aqueous solubility (predicted logS approximately -1.5 to -2.0 vs. -2.5 to -3.0) [2], reducing the need for DMSO stock solutions and minimizing aggregation artifacts in biochemical assays.

Parallel Synthesis of Imidazopyridine Libraries: 7-Position as a Diversification Handle

The 7-chloro substituent on imidazo[1,2-a]pyridine is a versatile handle for nucleophilic aromatic substitution or metal-catalyzed amination to install diverse amines [1]. The pre-formed 7-morpholine building block bypasses this synthetic step, allowing medicinal chemists to directly functionalize other positions (e.g., C-2 or C-3 via cross-coupling) while retaining the optimized morpholine pharmacophore. This convergent strategy reduces synthetic step count by 1–2 steps compared to routes that install the amine last, translating to reduced cycle time and higher overall yield. For contract research organizations (CROs) and parallel synthesis groups, procuring the pre-functionalized 7-morpholine building block at ≥97% purity [2] ensures consistent library quality and minimizes batch-to-batch variability in biological screening data.

Quote Request

Request a Quote for 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.